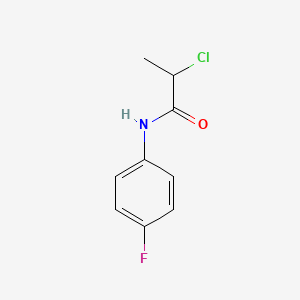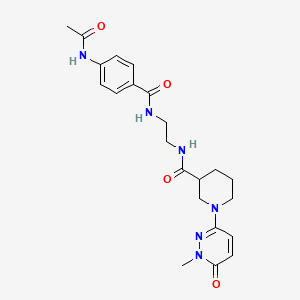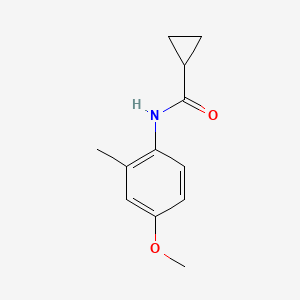
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide, also known as MMCC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMCC belongs to the class of cyclopropane carboxamide compounds and has been studied for its ability to modulate various biological processes.
Mechanism of Action
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is still not fully understood. However, it is believed to modulate the activity of certain ion channels and receptors in the nervous system, which are involved in the regulation of pain and inflammation. This compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in the transmission of pain signals. It has also been shown to inhibit the activity of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain and spinal cord. This compound has also been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are associated with oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various experimental procedures. This compound is also stable under various experimental conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, this compound has not been extensively studied in human subjects, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action and identify the specific ion channels and receptors that are modulated by this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which can provide valuable information on its safety and efficacy as a potential therapeutic agent. Additionally, future research can focus on developing novel derivatives of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological effects and therapeutic potential.
Synthesis Methods
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide can be synthesized through a multistep process, which involves the reaction of 4-methoxy-2-methylphenylmagnesium bromide with ethyl chloroformate, followed by the addition of cyclopropanecarboxylic acid. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.
properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(15-2)5-6-11(8)13-12(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQXOIFRQWCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2798460.png)
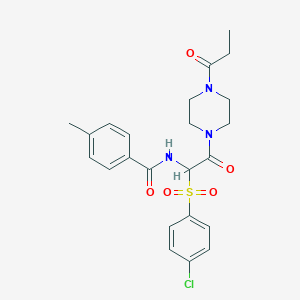
![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)
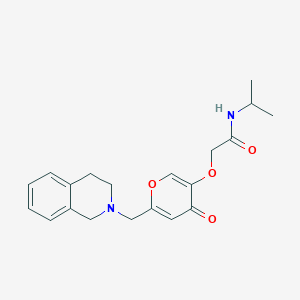
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)
![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)
![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

